2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3IN It is a fluorinated pyridine derivative, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Mode of Action
The exact mode of action of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is not well-documented. As a pharmaceutical intermediate, it likely undergoes further chemical reactions to form a compound that interacts with its targets. The presence of the trifluoromethyl group and the halogens (chlorine and iodine) could potentially influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
As a pharmaceutical intermediate, it’s plausible that the final product synthesized using this compound could affect various biochemical pathways depending on the nature of the drug .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound or any drugs synthesized from it .
Result of Action
As an intermediate, its effects would largely depend on the final pharmaceutical product synthesized using this compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, it’s noted to be light-sensitive and should be stored away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require elevated temperatures to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the halogen atoms provide sites for further functionalization .
Properties
IUPAC Name |
2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOLVRUWVHCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451047 | |
Record name | 2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-56-0 | |
Record name | 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505084-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-iodo-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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